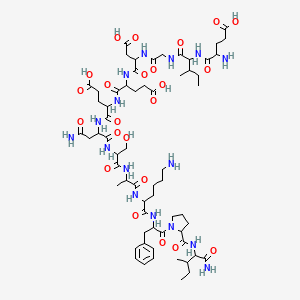
Human GLP-1-(7-36)-amide Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Human GLP-1-(7-36)-amide Acetate, also known as glucagon-like peptide-1-(7-36)-amide acetate, is a biologically active peptide derived from the proglucagon gene. It plays a crucial role in glucose metabolism by enhancing insulin secretion in a glucose-dependent manner. This peptide is of significant interest in the treatment of type 2 diabetes mellitus due to its ability to improve glycemic control and promote weight loss.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Human GLP-1-(7-36)-amide Acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, followed by rigorous quality control measures to ensure consistency and efficacy.
化学反応の分析
Types of Reactions: Human GLP-1-(7-36)-amide Acetate primarily undergoes:
Hydrolysis: The peptide can be hydrolyzed by enzymes like dipeptidyl peptidase-4 (DPP-4), resulting in the formation of inactive metabolites.
Oxidation: Methionine residues within the peptide can undergo oxidation, affecting its stability and activity.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using DPP-4 at physiological pH and temperature.
Oxidation: Exposure to oxidizing agents like hydrogen peroxide under controlled conditions.
Major Products Formed:
Hydrolysis Products: GLP-1-(9-36)-amide, an inactive metabolite.
Oxidation Products: Oxidized methionine derivatives.
科学的研究の応用
Human GLP-1-(7-36)-amide Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose homeostasis and insulin secretion.
Medicine: Explored as a therapeutic agent for type 2 diabetes mellitus and obesity. It is also used in the development of GLP-1 receptor agonists.
Industry: Utilized in the production of diagnostic kits and assays for measuring GLP-1 levels in biological samples.
作用機序
Human GLP-1-(7-36)-amide Acetate exerts its effects by binding to the GLP-1 receptor, a G-protein-coupled receptor expressed on pancreatic beta cells. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and promoting insulin secretion. Additionally, it inhibits glucagon release from alpha cells, slows gastric emptying, and reduces appetite, contributing to its therapeutic benefits in diabetes and obesity management .
類似化合物との比較
Exendin-4: A GLP-1 receptor agonist with a longer half-life than Human GLP-1-(7-36)-amide Acetate.
Liraglutide: A synthetic GLP-1 analog used in the treatment of type 2 diabetes and obesity.
Semaglutide: Another GLP-1 analog with a longer duration of action and improved efficacy.
Uniqueness: this compound is unique due to its natural origin and physiological role in glucose metabolism. Unlike synthetic analogs, it is rapidly degraded by DPP-4, necessitating frequent administration or modification for therapeutic use .
特性
CAS番号 |
1119517-19-9 |
|---|---|
分子式 |
C₁₄₉H₂₂₆N₄₀O₄₅.xC₂H₄O₂ |
配列 |
One Letter Code: HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRNH2 |
同義語 |
Human GLP-1-(7-36)-amide Acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)

